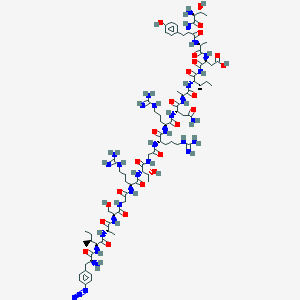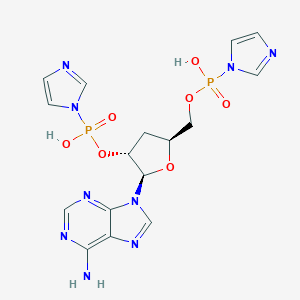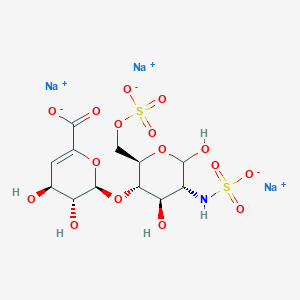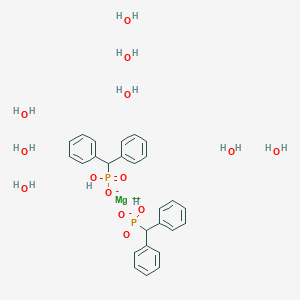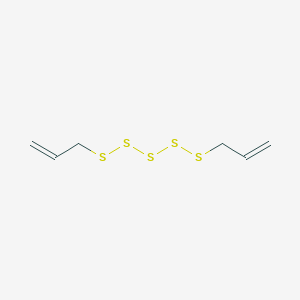
Allyl pentasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl pentasulfide is a sulfur-containing organic compound that is found in garlic. It has been the subject of numerous scientific studies due to its potential health benefits. In
Scientific Research Applications
1. Chemopreventive Effects
Allyl pentasulfide, an organosulfur compound found in garlic and onions, has demonstrated potential in cancer chemoprevention. Sparnins, Bárány, and Wattenberg (1988) investigated the inhibitory effects of allyl pentasulfide derivatives on benzo[a]pyrene-induced neoplasia in mice. Their findings suggest that allyl pentasulfide and its derivatives could act as protective agents against certain types of cancer, emphasizing the significance of diet in cancer prevention (Sparnins, Bárány, & Wattenberg, 1988).
2. Pharmaceutical and Chemical Synthesis
Tsukada et al. (2003) explored the use of allyl compounds, including allyl pentasulfide, in palladium-catalyzed benzannulation, producing polysubstituted benzenes. This application is significant for pharmaceutical and chemical synthesis, demonstrating the versatility of allyl pentasulfide in creating complex chemical structures (Tsukada et al., 2003).
3. Organosulfur Compound Synthesis
Sidel'kovskaya et al. (1965) developed a method for synthesizing N-allyl thio lactams, using reactions involving allyl pentasulfide. This research underlines the role of allyl pentasulfide in the synthesis of specialized organic compounds, which could have applications in various chemical industries (Sidel'kovskaya, Avetisyan, & Shostakovskii, 1965).
4. Catalysis in Organic Chemistry
In organic chemistry, allyl pentasulfide is utilized as a catalyst. Fu, Du, and Xia (2004) demonstrated the application of allyl pentasulfide in the synthesis of chiral bis(thiazoline) ligands, highlighting its role in catalytic processes crucial for asymmetric synthesis (Fu, Du, & Xia, 2004).
properties
CAS RN |
118686-45-6 |
|---|---|
Product Name |
Allyl pentasulfide |
Molecular Formula |
C6H10S5 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
3-(prop-2-enylpentasulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S5/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
CPDTWYIIHJBBCB-UHFFFAOYSA-N |
SMILES |
C=CCSSSSSCC=C |
Canonical SMILES |
C=CCSSSSSCC=C |
Other CAS RN |
118686-45-6 |
synonyms |
Pentasulfide, di-2-propenyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



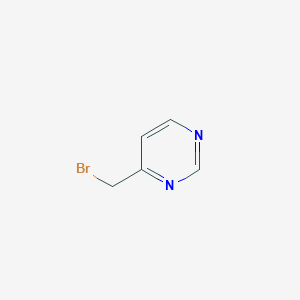
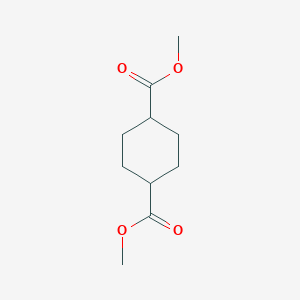
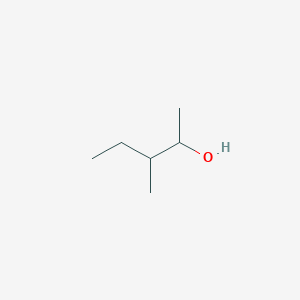
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
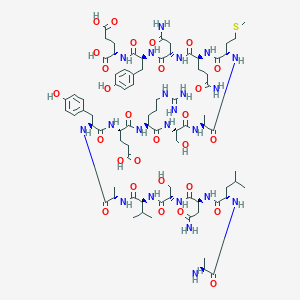
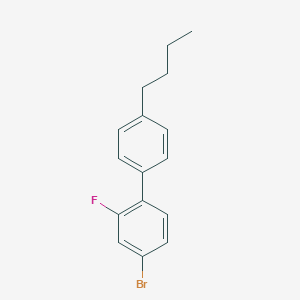
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
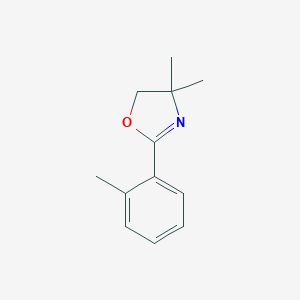
![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
